5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, and a trifluoromethyl group at position 6.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to a range of biological effects . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) in a molecule has been associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to improved bioavailability .
Result of Action
A related compound exhibited excellent antifungal activity against phompsis sp, with an EC50 value of 105 μg/ml, which is even better than Pyrimethanil (321 μg/ml) .
Action Environment
The stability and reactivity of organoboron reagents, which are often used in the synthesis of such compounds, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.
Bromination: The bromination of 4-methyl-6-(trifluoromethyl)pyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that provide the best reaction environment.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution reactions.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: Employed in the development of fungicides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern, leading to varied chemical properties.
Uniqueness
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific arrangement of substituents, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C6H4BrF3N
- Molecular Weight: 241.01 g/mol
- CAS Number: 882500-21-2
- Structural Features: The compound contains a bromine atom, a trifluoromethyl group, and an amine functional group which contribute to its biological activity.
Biological Activity Overview
The compound exhibits significant biological activities, particularly:
-
Anticancer Properties
- In studies, compounds similar to 5-bromo derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibition of cell proliferation .
- The selectivity index of these compounds is noteworthy; they exhibit significantly higher toxicity towards cancer cells compared to non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
-
Enzyme Inhibition
- The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .
- Additionally, it is noted that this compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a favorable profile for drug metabolism and reduced potential for drug-drug interactions .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest: Studies indicate that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation .
Case Study 1: Anticancer Activity
In a notable study involving a series of pyrimidine derivatives, one compound exhibited a significant reduction in tumor size in vivo when administered to mice with established tumors. The treatment led to a marked decrease in metastatic nodules compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
5-Bromo derivative | 0.126 | MDA-MB-231 |
5-Fluorouracil | 17.02 | MDA-MB-231 |
Case Study 2: Enzyme Inhibition
Research on related trifluoromethyl-pyrimidine compounds has shown their effectiveness as dual inhibitors of branched-chain amino acid transaminases (BCATs), which are critical in various cancers. These inhibitors demonstrated high selectivity and cellular activity in vitro .
Properties
IUPAC Name |
5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMDRJAIZCRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390993 | |
Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294197-07-2 | |
Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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